molecular formula C24H25NO5S B2521287 (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 1448061-26-4

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

カタログ番号: B2521287
CAS番号: 1448061-26-4
分子量: 439.53
InChIキー: OUKWDWIWVUSLLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a piperidin-1-yl core substituted at the 4-position with a furan-2-ylmethyl sulfonyl group. The piperidine is linked via a methanone bridge to a 3'-methoxy-[1,1'-biphenyl]-4-yl moiety. Such structural features are common in drug-like molecules targeting enzymes or receptors, particularly in neurological and oncological contexts .

特性

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[4-(3-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-29-21-5-2-4-20(16-21)18-7-9-19(10-8-18)24(26)25-13-11-23(12-14-25)31(27,28)17-22-6-3-15-30-22/h2-10,15-16,23H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWDWIWVUSLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes a furan ring, a piperidine moiety, and a biphenyl group, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S. The key structural features include:

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Piperidine Ring : Provides basic properties and can interact with biological receptors.
  • Sulfonamide Group : Enhances reactivity and potential biological activity.

The biological activity of the compound is thought to be mediated through its interaction with specific enzymes and receptors. The sulfonamide group is particularly significant as it may facilitate binding to target proteins involved in critical biological processes. Initial studies suggest that the compound may exhibit anti-inflammatory and antimicrobial properties, although detailed mechanisms remain to be elucidated.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Activity Type Description
Antimicrobial Potential effectiveness against bacteria such as Mycobacterium tuberculosis (Mtb) has been noted in related compounds .
Anti-inflammatory The compound may inhibit pathways involved in inflammation, although specific targets are still under investigation.
Anticancer Similar compounds have shown promise in inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study on structurally related sulfonamides demonstrated significant bactericidal activity against Mtb, indicating that modifications in similar compounds could lead to enhanced efficacy against drug-resistant strains .
  • Antiangiogenic Properties : In vitro assays have shown that related compounds can inhibit angiogenesis by blocking VEGF signaling pathways, suggesting potential applications in cancer therapy .
  • Structure-Activity Relationship (SAR) Studies : Research has focused on modifying substituents around the core structure to identify key pharmacophoric features that enhance biological activity. Variations in the piperidine or furan components have been explored to optimize potency against specific targets.

Potential Therapeutic Applications

The unique combination of functional groups in (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone positions it as a candidate for various therapeutic applications:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Cancer Therapeutics : Inhibiting tumor growth and metastasis.
  • Anti-inflammatory Drugs : Modulating immune responses.

類似化合物との比較

Structural Analogs with Piperidine/Piperazine Cores

The following table highlights key structural analogs and their differences:

Compound Name Core Structure Substituents Key Features References
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone Piperidine 4-(Furan-2-ylmethyl sulfonyl), 3'-methoxy-biphenyl High polarity (sulfonyl), aromatic diversity (furan, biphenyl)
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone Piperidine Unsubstituted piperidine, biphenyl Simpler structure; lacks sulfonyl and methoxy groups
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone Piperazine Sulfonyl substituents, chlorophenyl-pyrimidine Piperazine core; trifluoromethyl enhances metabolic stability
(4-(Quinolin-8-yloxy)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone Piperidine Quinolin-8-yloxy, thiophenyl Thiophene for electronic modulation; quinoline for π-stacking
1-(4-Fluorophenyl)-4-(4-hydroxy-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)piperidin-1-yl)butan-1-one Piperidine 4'-Methoxy-biphenyl, fluorophenyl Hydroxy group increases solubility; fluorophenyl enhances bioavailability

Functional Group Impact on Properties

  • This contrasts with thiophene-sulfonyl analogs (e.g., CAS 1448030-23-6), where sulfur’s larger atomic size may alter electronic properties .
  • Methoxy-Biphenyl Moieties : The 3'-methoxy group in the target compound enhances lipophilicity, favoring membrane permeability. This is comparable to 4'-methoxy-biphenyl derivatives in and , which show efficacy in acetylcholinesterase inhibition .
  • Piperidine vs. Piperazine : Piperazine-based analogs (e.g., ) exhibit higher conformational flexibility but may reduce metabolic stability compared to piperidine derivatives.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step processes:

  • Step 1 : Formation of the piperidine-sulfonyl scaffold via nucleophilic substitution using furan-2-ylmethyl thiol and subsequent oxidation to the sulfonyl group (e.g., H₂O₂/acidic conditions) .
  • Step 2 : Coupling the sulfonyl-piperidine intermediate with 3'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Key Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to achieve >95% purity. Intermediate characterization uses NMR (¹H/¹³C) and LC-MS .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • ¹H/¹³C NMR : Assign peaks for the biphenyl methoxy group (δ ~3.8 ppm for OCH₃), furan protons (δ ~6.3–7.4 ppm), and piperidine sulfonyl moiety (δ ~3.0–4.0 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₃NO₅S: 438.1375) .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Receptor Binding Assays : Screen against GPCRs (e.g., sigma receptors) using radioligand displacement (³H-DTG) to assess affinity .
  • Enzyme Inhibition Studies : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) to evaluate metabolic stability .
  • Cytotoxicity Profiling : Use MTT assays on human fibroblasts (e.g., IC₅₀ >50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonation step to improve yield?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance sulfonyl group formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxidation of thioether to sulfonyl .
  • Reaction Monitoring : Employ TLC (Rf ~0.5 in EtOAc/hexane 1:1) and in situ IR to track sulfonyl group formation .

Q. What strategies resolve ambiguities in the spatial arrangement of substituents?

  • X-ray Crystallography : Resolve piperidine ring conformation and biphenyl dihedral angles. Requires high-purity crystals grown via vapor diffusion (e.g., ether/pentane) .
  • NOESY NMR : Detect through-space interactions between the furan methylene and piperidine protons to confirm sulfonyl positioning .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?

  • Comparative SAR Studies : Synthesize analogs replacing methoxy with fluoro or hydroxyl groups. Test in receptor binding assays to identify key pharmacophores .
  • Computational Docking : Use Schrödinger Suite to model interactions with sigma-1 receptors; methoxy groups enhance hydrophobic pocket binding .

Q. What methodologies address contradictions in solubility data across studies?

  • Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Control temperature (25°C ± 0.5) and agitation speed .
  • Alternative Solubilization : Use cyclodextrin inclusion complexes or nanoemulsions to improve aqueous solubility for in vivo studies .

Q. How can target engagement be validated in cellular models?

  • Fluorescent Probes : Develop a BODIPY-labeled derivative for confocal microscopy to track cellular uptake and sublocalization .
  • Knockdown Models : Use CRISPR-Cas9 to silence sigma receptors in HEK293 cells; assess compound efficacy loss via Western blot (e.g., reduced ERK phosphorylation) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • DSC/TGA : Identify melting points (Tm) and thermal stability. Polymorphs may show Tm variations >5°C .
  • PXRD : Compare diffraction patterns (e.g., Form I vs. Form II peaks at 2θ = 12.5° and 15.3°) .

Q. How do metabolic pathways influence in vivo efficacy?

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) + NADPH. Detect metabolites via UPLC-QTOF (e.g., demethylation at the methoxy group) .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents. Calculate AUC ratios to assess bioavailability limitations from first-pass metabolism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。